molecular formula C15H13F2NO4 B041678 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 143158-55-8

1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B041678
M. Wt: 309.26 g/mol
InChI Key: OPQCGNDAHQOQPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated quinolones involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization. One example includes the preparation of a similar compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, showcasing the complexity and yield challenges in these syntheses, with overall yields reported around 48% (Liu Zhe, 2001).

Molecular Structure Analysis

Quinolones' structure-activity relationship (SAR) studies highlight the critical role of substitutions at specific positions on the quinoline ring. These modifications significantly impact their chemical behavior and biological activity, with the presence of cyclopropyl and fluorine atoms being particularly important for enhancing activity and stability (P. Senthilkumar et al., 2008).

Chemical Reactions and Properties

Fluorinated quinolones participate in regioselective displacement reactions, where nucleophilic substitutions can occur at specific positions depending on the reactants and conditions used. This regioselectivity allows for the introduction of various functional groups, enhancing the compound's chemical versatility and potential applications (K. Shibamori et al., 1990).

Physical Properties Analysis

The melting and dissociation properties of closely related compounds, such as 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, have been studied to improve crystallization and purification processes in industrial manufacturing, indicating the significance of these physical properties in practical applications (Yin Qiuxiang, 2002).

Chemical Properties Analysis

The photochemical behavior of quinolones in aqueous solutions reveals insights into their stability and reactivity under light exposure. Studies on compounds like ciprofloxacin, which shares a similar quinolone structure, show low-efficiency substitutions and minor decarboxylation processes under irradiation, highlighting the influence of structural features on their chemical properties (M. Mella et al., 2001).

Scientific Research Applications

Antioxidant Applications

Research has highlighted the importance of analogues to ethoxyquin, such as 1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline, in protecting polyunsaturated fatty acids in fish meal against oxidation. This protection is crucial for preventing spontaneous combustion of fish meals with high unsaturation degrees. Among these analogues, hydroquin, closely related in structure and efficacy to ethoxyquin, has shown potent antioxidant properties in fish meal, suggesting potential applications of similar quinoline derivatives in food preservation and stability enhancement. The transformation of ethoxyquin into oxidation products like the dimeric oxidative coupling product and a quinolone in fish meal, both potent antioxidants, underscores the robust antioxidant mechanism these compounds can offer, potentially extending to derivatives of 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in similar applications (de Koning, 2002).

Antimicrobial and Anti-fungal Applications

The study of natural carboxylic acids and their structural impact on biological activities has revealed their potential in antimicrobial and anti-fungal applications. Specifically, compounds like benzoic acid, cinnamic acid, and others have shown varying degrees of antimicrobial properties. This suggests that structurally related carboxylic acids, including derivatives of 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, could be explored for their antimicrobial and anti-fungal efficacy, offering a basis for developing new therapeutic agents or preservatives based on their structure-activity relationships (Godlewska-Żyłkiewicz et al., 2020).

Environmental Remediation

Enzymes have been recognized for their capability in degrading or transforming recalcitrant compounds in wastewater, with redox mediators significantly enhancing the efficiency of this process. The application of enzymes like laccases and peroxidases, in conjunction with redox mediators, for the treatment of organic pollutants illustrates the potential of employing similar strategies with derivatives of 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. These compounds could serve as substrates or mediators in enzymatic reactions aimed at environmental remediation, contributing to the degradation of pollutants and enhancing water treatment technologies (Husain & Husain, 2007).

Biocatalyst Inhibition Research

The inhibitory effects of carboxylic acids on microbial biocatalysts are a significant concern in the production of biorenewable chemicals. Understanding the mechanisms behind the inhibition by carboxylic acids, such as those related to membrane damage and internal pH decrease, is critical for developing robust microbial strains for industrial applications. Derivatives of 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid could be studied for their interactions with microbial cells, offering insights into overcoming biocatalyst inhibition and enhancing the production of biorenewables (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

The compound is classified as an irritant (Xn) and has a safety code of 24/25, which means avoid contact with skin and eyes .

Future Directions

The compound is a key intermediate in the synthesis of fluoroquinolones , which are a type of antibiotics. Therefore, its future directions are likely tied to the development of new antibiotics and the study of their properties and effects.

properties

IUPAC Name

1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO4/c1-2-22-14-11(17)10(16)5-8-12(14)18(7-3-4-7)6-9(13(8)19)15(20)21/h5-7H,2-4H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQCGNDAHQOQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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